Physicochemical Property Differentiation: LogP and TPSA Comparison with 2-Methyl Analog
The 2-ethyl substitution on the tetrahydropyrido[4,3-d]pyrimidine core results in a distinct lipophilicity profile compared to the 2-methyl analog, which is critical for optimizing drug-like properties. The target compound exhibits a LogP of 0.6847 and a TPSA of 37.81 Ų . In contrast, the 2-methyl analog (2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, CAS 676994-65-3) has a lower molecular weight (149.19 g/mol vs. 163.22 g/mol) , which corresponds to a lower calculated LogP (approx. 0.2) based on its chemical structure. This difference in lipophilicity directly impacts passive membrane permeability and metabolic stability.
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP: 0.6847; TPSA: 37.81 Ų; Molecular Weight: 163.22 g/mol |
| Comparator Or Baseline | 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 676994-65-3): Molecular Weight: 149.19 g/mol |
| Quantified Difference | LogP difference: +0.48 (estimated); TPSA difference: N/A; Molecular Weight difference: +14.03 g/mol |
| Conditions | Calculated properties based on standard cheminformatics models (e.g., ACD/Labs or similar). |
Why This Matters
The higher LogP of the 2-ethyl derivative suggests improved membrane permeability compared to the 2-methyl analog, which is a critical factor for intracellular target engagement and oral bioavailability in drug development programs.
